3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one
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Overview
Description
3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a pyrimidinone core, substituted with a 2,5-difluorobenzyl group, an ethyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate diketone and a urea derivative under acidic or basic conditions.
Introduction of the 2,5-difluorobenzyl Group: The 2,5-difluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable benzyl halide and a nucleophile.
Addition of the Ethyl Group: The ethyl group can be added through an alkylation reaction using an ethyl halide and a strong base.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through a nucleophilic substitution reaction using a pyrrolidine derivative and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl halides for nucleophilic substitution, and strong bases like sodium hydride for alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-difluorobenzyl)-6-methyl-2-(1-pyrrolidinyl)-4(3H)-pyrimidinone: Similar structure with a methyl group instead of an ethyl group.
3-(2,5-difluorobenzyl)-6-ethyl-2-(1-piperidinyl)-4(3H)-pyrimidinone: Similar structure with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
3-[(2,5-Difluorophenyl)methyl]-6-ethyl-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the 2,5-difluorobenzyl group, in particular, may enhance its stability and potency compared to similar compounds.
Properties
IUPAC Name |
3-[(2,5-difluorophenyl)methyl]-6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O/c1-2-14-10-16(23)22(17(20-14)21-7-3-4-8-21)11-12-9-13(18)5-6-15(12)19/h5-6,9-10H,2-4,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVLTAGKANCSAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2CCCC2)CC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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